molecular formula C13H9ClN4O2S B4830952 2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide CAS No. 919018-28-3

2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B4830952
CAS No.: 919018-28-3
M. Wt: 320.75 g/mol
InChI Key: KDAHKSDBKLQGPG-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that features a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with appropriate reagents. One common method includes the reaction with carbon disulfide to form alkaline salts of substituted dithiocarbamic or iminodithiocarbonic acids . These intermediates can then be further reacted with various chlorinating agents to introduce the chloro group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiadiazolo-pyrimidine core can be oxidized or reduced under specific conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the oxidation state of the core structure.

Scientific Research Applications

2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is likely due to its ability to interfere with essential biological processes in microorganisms, such as enzyme inhibition or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern and the presence of both a thiadiazolo and pyrimidine ring

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O2S/c1-7-17-18-12(20)10(6-15-13(18)21-7)16-11(19)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAHKSDBKLQGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138200
Record name 2-Chloro-N-(2-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919018-28-3
Record name 2-Chloro-N-(2-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919018-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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